Medetomidine Impurity 5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

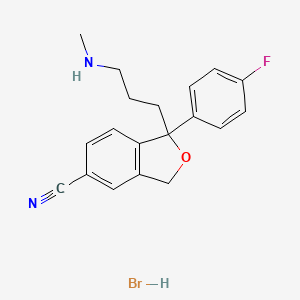

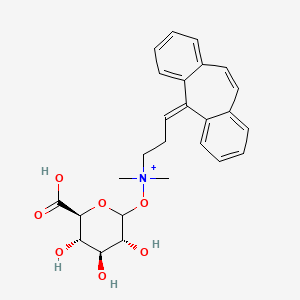

Medetomidine Impurity 5 is a chemical compound with the molecular formula C14H18N2 : HCl and a molecular weight of 214.3 : 36.5 . Its chemical name is 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride . It is used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Medetomidine .

Molecular Structure Analysis

The molecular structure of Medetomidine Impurity 5 can be represented by the SMILES notation: CCC(C1=CNC=N1)C2=CC=CC©=C2C.Cl . The InChI representation is: InChI=1/C19H22O4/c1-14(18(20)21-2)15-9-8-12-17(13-15)19(22-3,23-4)16-10-6-5-7-11-16/h5-14H,1-4H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Medetomidine, which Medetomidine Impurity 5 is related to, include Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . The alkenylation reaction gave a compound which readily converted to medetomidine via deprotection and hydrogenation processes .Physical And Chemical Properties Analysis

Medetomidine Impurity 5 has a molecular formula of C14H18N2 : HCl and a molecular weight of 214.3 : 36.5 . The chemical name is 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride .Applications De Recherche Scientifique

1. Pharmacodynamic Effects and Receptor Specificity

Medetomidine has been extensively studied for its pharmacodynamic effects, highlighting its high specificity and selectivity to α2-adrenoceptors. It's known for its potent agonistic action at these receptors, causing dose-dependent decreases in norepinephrine turnover and having significant cardiovascular and neurochemical impacts in both animals and humans. The pharmacological profile of medetomidine suggests a wide range of potential applications in scientific research, especially in studies focusing on α2-adrenoceptors and their physiological and pathological roles (Scheinin et al., 1989; Scheinin et al., 1989).

2. Veterinary Sedation and Anesthesia

In veterinary medicine, medetomidine is utilized for its potent sedative and analgesic properties. It's particularly valuable for its dose-dependent effects and the significant dose sparing when combined with other anesthetic agents. Medetomidine's interaction with α2-adrenoreceptors underlies its use in premedication and as an adjunct to general anesthesia in various species, making it a critical subject for research in veterinary medicine and animal studies (Sinclair, 2003; Cullen, 1996; Kumar et al., 2020).

3. Anesthesia and Sedation in Humans

While the primary focus of medetomidine research has been in veterinary settings, its applications have also extended to human medicine. The drug's efficacy and safety as a sedative in critically ill patients, and its potential to reduce delirium and mechanical ventilation needs, have been subjects of interest. The unique pharmacological profile of medetomidine, including its impact on sedation levels, opioid requirements, and its cardiovascular effects, presents a rich area for further research and potential therapeutic applications (Gerlach & Dasta, 2007; Lin et al., 2012; Lewis et al., 2021).

Mécanisme D'action

While specific information on the mechanism of action of Medetomidine Impurity 5 is not available, Medetomidine, the parent compound, is a specific and selective alpha-2 adrenoceptor agonist . By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release of norepinephrine, therefore, terminating the propagation of pain signals .

Propriétés

Numéro CAS |

138867-04-6 |

|---|---|

Formule moléculaire |

C20H31N3O3SSi |

Poids moléculaire |

421.64 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)

![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)